molecular formula C6H12N2O3 B14744250 Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate

Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate

Cat. No.: B14744250
M. Wt: 160.17 g/mol
InChI Key: MERMSVPSKLJDBQ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate is a chemical compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound, like other esters, contains a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond .

Preparation Methods

The preparation of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalystThe reaction conditions usually require heating the mixture to facilitate the formation of the ester . Industrial production methods may involve the use of polystyrylsulfonyl chloride resin as a solid-supported condensation reagent .

Chemical Reactions Analysis

Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Ethyl(1E)-N-ethoxycarbonyl methanehydrazonate can be compared with other similar compounds, such as:

This compound stands out due to its specific molecular structure and the unique applications it offers in various fields.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl (1E)-N-ethoxycarbonylmethanehydrazonate

InChI

InChI=1S/C6H12N2O3/c1-3-10-5-7-8-6(9)11-4-2/h5H,3-4H2,1-2H3,(H,8,9)/b7-5+

InChI Key

MERMSVPSKLJDBQ-FNORWQNLSA-N

Isomeric SMILES

CCO/C=N/NC(=O)OCC

Canonical SMILES

CCOC=NNC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.